Hexan-1-ol;2-methyloxirane;oxirane
Description
Contextual Significance of Alkylene Oxide Polymerization in Contemporary Polymer Science
The polymerization of alkylene oxides, a class of cyclic ethers, is a critical process in the production of polyethers, a versatile family of polymers. taylorfrancis.com These polymers, which include well-known examples like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), are integral to numerous industrial and consumer products. taylorfrancis.com Their utility stems from a unique combination of properties, including tunable hydrophilicity, biocompatibility, and a wide range of available molecular weights and architectures. taylorfrancis.comacs.org
In contemporary polymer science, the significance of alkylene oxide polymerization lies in its ability to generate complex and tailored macromolecular structures. acs.orgnih.gov Researchers are increasingly focused on creating polymers with specific functionalities, such as block copolymers with distinct hydrophobic and hydrophilic segments (amphiphiles), which are crucial for applications like drug delivery and emulsification. acs.orgresearchgate.net The ability to control the sequence and length of different alkylene oxide units within a polymer chain allows for the fine-tuning of its physical and chemical properties. rsc.org
Hexan-1-ol as a Prototypical Initiator in Polyether Polyol Synthesis
The synthesis of polyether polyols, which are key components in the production of polyurethanes, often begins with an initiator molecule containing active hydrogen atoms. Hexan-1-ol, a primary alcohol with a six-carbon chain, serves as a classic example of a monofunctional initiator in this process. wikipedia.orgnih.gov The hydroxyl group of hexan-1-ol can react with an alkylene oxide monomer, such as oxirane or 2-methyloxirane, in the presence of a catalyst to begin the polymerization process. This reaction, known as ring-opening polymerization, proceeds by the sequential addition of monomer units to the growing polymer chain, which is anchored to the hexan-1-ol molecule.
The choice of initiator is crucial as it determines the number of polymer chains that will grow from a single molecule. By using a monofunctional initiator like hexan-1-ol, a linear polyether chain is produced. In contrast, multifunctional initiators, such as glycerin or trimethylolpropane, lead to the formation of branched or star-shaped polymers. google.comcas.org The use of hexan-1-ol as a model initiator allows for fundamental studies of polymerization kinetics and mechanisms, providing insights that can be applied to more complex systems.
Overview of Research Paradigms for Oxirane (Ethylene Oxide) and 2-Methyloxirane (Propylene Oxide) Copolymerization
The copolymerization of oxirane (ethylene oxide, EO) and 2-methyloxirane (propylene oxide, PO) is a highly researched area due to the ability to create copolymers with a wide spectrum of properties. The arrangement of EO and PO units in the polymer chain can be random, alternating, or in blocks, each leading to distinct material characteristics.
Several research paradigms have been established for this copolymerization:
Anionic Ring-Opening Polymerization (AROP): This is a classical and widely used method for synthesizing well-defined block copolymers. acs.org It typically involves the sequential addition of monomers to a living polymer chain, allowing for precise control over block lengths. However, a significant challenge in the anionic copolymerization of PO is chain transfer reactions that can lead to the formation of unsaturated end groups and limit the molecular weight. acs.org
Coordination Polymerization: This method utilizes catalysts, often based on metals like calcium, to control the polymerization process. acs.org Coordination catalysts can offer different selectivities and reactivities compared to anionic systems, influencing the microstructure of the resulting copolymer. acs.org
Monomer-Activated Polymerization: This approach involves the activation of the monomer rather than the initiator, which can lead to different kinetic profiles and copolymer compositions. rsc.org For instance, studies have shown that using triisobutylaluminum (B85569) (iBu3Al) as a catalyst in a monomer-activated AROP of EO and PO results in a strong monomer gradient in the copolymer microstructure. rsc.org
Double Metal Cyanide (DMC) Catalysis: This heterogeneous catalysis method is of significant industrial importance for the production of polyether polyols. rsc.org Research has shown that DMC catalysis can lead to a reversal of the typical monomer reactivity, where PO is incorporated more readily than EO, resulting in a different copolymer gradient compared to other methods. rsc.org
Table 1: Reactivity Ratios in EO/PO Copolymerization by Different Methods
| Polymerization Method | rEO | rPO | Resulting Copolymer Microstructure |
| Conventional Anionic ROP | 2.8 | 0.25 | Weak Gradient |
| Monomer-Activated AROP (iBu3Al) | 6.4 | 0.16 | Strong Gradient |
| Double Metal Cyanide (DMC) Catalysis | 0.42 | 2.4 | Reversed Monomer Gradient |
| Data sourced from in situ 1H NMR spectroscopy studies. rsc.org |
Current Academic Challenges and Opportunities within this Polymeric System
Despite significant progress, several challenges and opportunities remain in the study of the hexan-1-ol; oxirane; 2-methyloxirane system:
Achieving Precise Control over Copolymer Microstructure: While block copolymers are readily synthesized, achieving perfect control over random or gradient copolymer structures remains a significant challenge. The development of new catalytic systems that can precisely tailor the monomer sequence is a key area of ongoing research. rsc.org
Understanding and Mitigating Side Reactions: In anionic polymerization, side reactions, particularly chain transfer to the monomer in the case of propylene (B89431) oxide, can limit the achievable molecular weight and introduce undesirable end groups. acs.org Developing strategies to suppress these side reactions is crucial for producing high-purity, well-defined polymers.
Developing Greener and More Efficient Catalytic Systems: Many traditional catalysts for alkylene oxide polymerization rely on metals or require harsh reaction conditions. There is a growing interest in developing more sustainable and efficient catalytic systems, including metal-free organocatalysts, that can operate under milder conditions. nih.gov
Exploring Novel Polymer Architectures: Beyond linear and simple branched structures, there is an opportunity to create more complex and functional polymer architectures, such as hyperbranched polymers and bottlebrush copolymers, using this monomer system. acs.orgumn.edu These advanced architectures could lead to materials with unique properties and applications.
Advanced Characterization Techniques: The comprehensive characterization of complex copolymer structures is essential for understanding structure-property relationships. The development and application of advanced analytical techniques, such as two-dimensional chromatography and high-resolution mass spectrometry, are critical for elucidating the detailed microstructure of these polymers. researchgate.netnih.gov
The continued exploration of the hexan-1-ol; oxirane; 2-methyloxirane system holds immense promise for advancing the field of macromolecular engineering. By addressing the current challenges and capitalizing on new opportunities, researchers can continue to develop novel polyether-based materials with tailored properties for a wide range of applications.
Structure
2D Structure
Properties
CAS No. |
52232-09-4 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
hexan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H14O.C3H6O.C2H4O/c1-2-3-4-5-6-7;1-3-2-4-3;1-2-3-1/h7H,2-6H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
ZHEFBFNLCNMZPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO.CC1CO1.C1CO1 |
physical_description |
Colorless to light yellow viscous liquid with a polyol odor; [BASF MSDS] |
Related CAS |
52232-09-4 68238-82-4 |
Origin of Product |
United States |
Synthetic Methodologies for Hexan 1 Ol Initiated Poly Oxirane Co 2 Methyloxirane Architectures
Controlled Ring-Opening Polymerization (ROP) Strategies
Controlled ROP techniques are essential for producing well-defined polyether polyols with predictable molecular weights and narrow molecular weight distributions. The primary methods for the copolymerization of oxirane and 2-methyloxirane initiated by hexan-1-ol include anionic, coordination-insertion, and cationic polymerization pathways.
Anionic Polymerization Pathways Initiated by Hexan-1-ol
Anionic ring-opening polymerization (AROP) is a widely utilized method for the synthesis of polyethers. researchgate.net In this process, a nucleophilic initiator attacks the epoxide ring, leading to its opening and the formation of an alkoxide that can further propagate the polymerization. For the synthesis initiated by hexan-1-ol, a strong base is required to deprotonate the alcohol, forming the hexan-1-olate anion which then acts as the initiator.
The initiation step involves the reaction of hexan-1-ol with a strong base, such as an alkali metal hydroxide (B78521) or alkoxide, to generate the active initiator, the hexan-1-olate anion. acs.orgresearchgate.net This is followed by the nucleophilic attack of the hexan-1-olate on either the oxirane or 2-methyloxirane monomer, opening the epoxide ring. The propagation proceeds by the sequential addition of epoxide monomers to the growing polymer chain. The high basicity of the propagating alkoxide can lead to chain transfer reactions, particularly with 2-methyloxirane, by proton abstraction from the methyl group. acs.org
The reactivity of the monomers plays a significant role in the copolymer structure. Oxirane is generally more reactive than 2-methyloxirane in anionic polymerization. This difference in reactivity can lead to the formation of gradient copolymers rather than random copolymers, with the more reactive oxirane being incorporated preferentially. rsc.org
Coordination-Insertion Polymerization Mechanisms for Oxirane and 2-Methyloxirane
Coordination-insertion polymerization offers an alternative route that can provide better control over the polymerization process and the resulting polymer architecture. This mechanism is characteristic of catalysts like double metal cyanide (DMC) complexes.
In this mechanism, the epoxide monomer coordinates to a metal center of the catalyst before its insertion into the metal-alkoxide bond of the growing polymer chain. This coordination step allows for greater stereochemical control, particularly in the polymerization of 2-methyloxirane, potentially leading to isotactic or syndiotactic polymer segments. acs.org The use of such catalysts can also minimize side reactions like chain transfer, resulting in polyols with low unsaturation levels. njchm.comtandfonline.com
The precise mechanism of coordination-insertion polymerization can be complex and is influenced by the specific catalyst structure. The catalyst facilitates the ring-opening of the epoxide and its subsequent insertion into the growing chain, which is attached to the catalyst's metal center.
Cationic Polymerization Approaches for Epoxide Monomers
Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as protonic acids or Lewis acids. ontosight.aiyoutube.com In the context of hexan-1-ol initiation, the alcohol can act as a chain transfer agent or a co-initiator.
The initiation involves the protonation or coordination of the epoxide oxygen atom with the cationic initiator, forming a highly reactive tertiary oxonium ion. This oxonium ion is then susceptible to nucleophilic attack by a monomer molecule or the initiator alcohol. Propagation proceeds through the sequential addition of monomers to the active chain end. However, CROP of epoxides is often plagued by side reactions, including chain transfer to the monomer and backbiting, which leads to the formation of cyclic oligomers. These side reactions can result in polymers with broad molecular weight distributions and lower than theoretical molecular weights. core.ac.ukrsc.orgresearchgate.net
Advanced Catalytic Systems in Hexan-1-ol Initiated Copolymerization
The choice of catalyst is paramount in dictating the efficiency and selectivity of the copolymerization of oxirane and 2-methyloxirane. Alkali metal hydroxides and double metal cyanide complexes represent two major classes of catalysts used in this process.
Alkali Metal Hydroxide (e.g., KOH) Catalysis and its Selectivity
Potassium hydroxide (KOH) is a conventional and cost-effective catalyst for the anionic polymerization of epoxides. google.com The process begins with the in-situ formation of the potassium hexan-1-olate initiator by the reaction of hexan-1-ol with KOH.
The selectivity of KOH catalysis is influenced by the differing reactivity of oxirane and 2-methyloxirane. Oxirane polymerizes faster than 2-methyloxirane, which can lead to a non-uniform distribution of monomer units along the polymer chain. A significant drawback of KOH catalysis is the promotion of a chain transfer reaction with 2-methyloxirane, which results in the formation of monofunctional unsaturated species, thereby reducing the average functionality of the final polyol. google.com This side reaction becomes more prominent at higher polymerization temperatures.
| Catalyst System | Initiator | Monomers | Key Features |
| Anionic Polymerization | Hexan-1-ol activated by strong base (e.g., KOH) | Oxirane, 2-Methyloxirane | Cost-effective, established technology. Prone to side reactions leading to unsaturation. google.com |
| Coordination-Insertion | Hexan-1-ol | Oxirane, 2-Methyloxirane | High activity, low unsaturation products, better control over polymer architecture. njchm.comtandfonline.com |
| Cationic Polymerization | Lewis or Protonic Acids with Hexan-1-ol as co-initiator | Oxirane, 2-Methyloxirane | Susceptible to side reactions like backbiting and chain transfer. core.ac.ukrsc.orgresearchgate.net |
Double Metal Cyanide (DMC) Catalyst Systems for Enhanced Control
Double metal cyanide (DMC) catalysts are highly active and selective for the ring-opening polymerization of epoxides. njchm.comnih.gov They are known for producing polyether polyols with very low levels of unsaturation, narrow molecular weight distributions, and high molecular weights. researchgate.netmdpi.com
DMC catalysts, such as zinc hexacyanocobaltate, operate through a coordination-insertion mechanism. google.com The high activity of DMC catalysts allows for very low catalyst concentrations (typically in the ppm range), which often eliminates the need for a catalyst removal step from the final product. njchm.com This is a significant advantage over alkali metal hydroxide catalysis, where catalyst residues must be neutralized and removed. google.com
In the copolymerization of oxirane and 2-methyloxirane, DMC catalysts exhibit different selectivity compared to basic catalysts. Studies have shown that with DMC catalysts, 2-methyloxirane can be more reactive than oxirane, leading to a reversal of the monomer gradient in the copolymer chain compared to that obtained with KOH. rsc.org This allows for the synthesis of copolymers with unique block structures and properties.
| Catalyst | Typical Concentration | Key Advantages | Key Disadvantages |
| Potassium Hydroxide (KOH) | 0.2 - 1.0 wt% google.com | Low cost, simple to use. | Promotes side reactions leading to high unsaturation; requires catalyst removal. google.comgoogle.com |
| Double Metal Cyanide (DMC) | 15 - 250 ppm njchm.comtandfonline.com | High activity, produces polyols with low unsaturation and narrow MWD; catalyst removal often not needed. njchm.comresearchgate.netmdpi.com | Higher initial cost compared to KOH. |
Organic Base (e.g., Phosphazene) and Lewis Acid Catalysis in ROP
The combination of a strong, non-nucleophilic organic base, such as a phosphazene, with a Lewis acid offers a powerful and highly efficient catalytic system for the ring-opening polymerization (ROP) of epoxides like oxirane and 2-methyloxirane. This dual-catalysis approach provides rapid polymerization rates and excellent control over the polymer architecture.
The mechanism involves a cooperative activation of both the initiator and the monomer. The phosphazene base, for instance, the highly effective t-BuP₄, deprotonates the hexan-1-ol initiator to generate a hexan-1-olate anion. This nucleophilic species is responsible for initiating the polymer chain growth. Simultaneously, the Lewis acid, such as triisobutylaluminum (B85569) (iBu₃Al) or triethyl borane (B79455) (Et₃B), coordinates to the oxygen atom of the epoxide monomer (oxirane or 2-methyloxirane). nih.gov This coordination polarizes the C-O bonds of the ring, rendering the monomer significantly more susceptible to nucleophilic attack by the initiator and the propagating alkoxide chain end.
This synergistic action accelerates the polymerization and enhances control, although the addition of a Lewis acid can sometimes lead to a broadening of the molar mass distributions. rsc.org The use of phosphazene bases as organocatalysts is advantageous as it can provide metal-free polymers and often allows for polymerization at ambient temperatures, which can minimize side reactions. researchgate.net Studies on various epoxide monomers using a benzyl (B1604629) alcohol/tBuP₄ initiating system have demonstrated that the polymerization proceeds in a controlled manner, with kinetics that are first-order with respect to the monomer. rsc.org The combination of phosphazenes with Lewis acids has been shown to be particularly effective for the polymerization of various epoxides, suggesting its applicability to the hexan-1-ol initiated copolymerization of oxirane and 2-methyloxirane. nih.govresearchgate.net
Precision Control of Polymer Architecture and Microstructure
Achieving a high degree of control over the polymer architecture is essential for tailoring the properties of poly(oxirane-co-2-methyloxirane) for specific applications. This includes the synthesis of well-defined block copolymers, the creation of tailored random copolymers, and the suppression of undesirable side reactions that can affect the polymer's structure and purity.
Synthesis of Poly(oxirane)-block-Poly(2-methyloxirane) Copolymers
The synthesis of poly(oxirane)-block-poly(2-methyloxirane) copolymers from a hexan-1-ol initiator is typically achieved through sequential anionic ring-opening polymerization. This method allows for the creation of well-defined block structures with controlled block lengths.
The process begins with the deprotonation of hexan-1-ol by a strong base to form the initiating hexan-1-olate species. In the first stage, one of the monomers, for example, oxirane, is introduced and polymerizes from the initiator to form the first block (poly(oxirane)). This polymerization proceeds until all the oxirane monomer is consumed. Crucially, the propagating chain ends remain active, a characteristic of living polymerization.
In the second stage, the second monomer, 2-methyloxirane, is added to the reaction mixture. Polymerization then re-initiates from the living poly(oxirane) chain ends, forming the second block (poly(2-methyloxirane)). This sequential addition results in the formation of a diblock copolymer, Hexyl-O-(CH₂CH₂O)ₓ-(CH(CH₃)CH₂O)ᵧ-H. The order of monomer addition can be reversed to produce a poly(2-methyloxirane) block attached to the initiator first, followed by a poly(oxirane) block. This methodology is widely used for the synthesis of amphiphilic block copolymers, often referred to as Pluronics or poloxamers, which have significant industrial and biomedical applications. nih.govnih.govnih.gov
Tailored Random Copolymerization Strategies
To create a random copolymer of oxirane and 2-methyloxirane, both monomers are introduced to the reaction simultaneously. The resulting microstructure of the polymer chain is dictated by the relative reactivity of the two monomers towards the growing polymer chain end, which is quantified by their reactivity ratios (r_EO and r_PO).
The reactivity ratios indicate the preference of a growing chain ending in a particular monomer unit to add the same monomer versus the other monomer.
If r_EO > 1, the growing chain prefers to add another oxirane molecule.
If r_EO < 1, it prefers to add a 2-methyloxirane molecule.
If r_EO * r_PO = 1, an ideal random copolymer is formed.
If r_EO and r_PO are both close to 0, an alternating copolymer is likely.
Recent studies using in situ ¹H NMR spectroscopy have determined the reactivity ratios for the copolymerization of ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) under different anionic polymerization conditions. rsc.org For a conventional anionic ROP, the reactivity ratios were found to be r_EO = 2.8 and r_PO = 0.25. When using a monomer-activated ROP with iBu₃Al, the values changed to r_EO = 6.4 and r_PO = 0.16. rsc.org
In both scenarios, r_EO is significantly greater than r_PO, indicating that oxirane is consumed much faster than 2-methyloxirane. This leads to the formation of a gradient copolymer, where the chain is richer in EO units at the beginning (near the initiator) and richer in PO units towards the end, rather than a truly random distribution. Achieving a truly random copolymer would require a catalytic system where r_EO and r_PO are both close to 1. Therefore, the choice of catalyst and polymerization conditions is a critical tool for tailoring the copolymer's microstructure. rsc.org
Mitigation of Chain Transfer and Unsaturation in Poly(oxirane-co-2-methyloxirane) Synthesis
A significant challenge in the anionic polymerization of 2-methyloxirane is the occurrence of a chain transfer side reaction. This reaction involves the abstraction of a proton from the methyl group of the 2-methyloxirane monomer by the highly basic propagating alkoxide chain end. acs.org This event terminates the growth of one polymer chain and generates an allyl alkoxide species, which can then initiate the growth of a new, low-molecular-weight polymer chain. acs.org The result is a polymer product with a broad molecular weight distribution and the presence of undesirable allyl-terminated chains, which introduce unsaturation into the final product. acs.org
Several strategies have been developed to mitigate this problem:
Coordination Polymerization: Using coordination catalysts, such as certain alkaline-earth carbonates or aluminum-based systems, can reduce the basicity of the propagating species and suppress the chain transfer reaction. acs.org
Dual Catalysis with Lewis Acids: The combination of an organobase with a Lewis acid (as described in 2.2.3) can be beneficial. The Lewis acid interacts with the propagating chain end, reducing its basicity and, consequently, its propensity to engage in chain transfer reactions. nih.gov This allows for the polymerization of 2-methyloxirane with better control and reduced unsaturation.
Post-polymerization Treatment: One patented method involves heating the polyether polyol product in the presence of the basic catalyst after the initial polymerization is complete. This process can isomerize the allyl-terminated unsaturation to propenyl-terminated unsaturation, which can then be removed through subsequent treatment steps. google.com
Complexation of Counterions: The addition of crown ethers to complex the counterion (e.g., K⁺) in anionic polymerization can also suppress the chain transfer reaction to some extent, although it may not eliminate it completely. acs.org
The selection of an appropriate catalytic system is therefore paramount to producing high-purity poly(oxirane-co-2-methyloxirane) with minimal unsaturation and a well-defined molecular weight.
Elucidation of Reaction Mechanisms and Kinetics in Hexan 1 Ol Initiated Polymerization
Mechanistic Pathways of Oxirane and 2-Methyloxirane Ring-Opening
The ring-opening of epoxides can be initiated by various species, including acids, bases, and nucleophiles. researchgate.netyoutube.com In the context of hexan-1-ol initiated polymerization, the reaction typically proceeds via an anionic or pseudo-anionic mechanism, particularly in the presence of a basic catalyst. youtube.commasterorganicchemistry.com
The initiation step in the polymerization of oxiranes using an alcohol like hexan-1-ol generally requires the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide species. masterorganicchemistry.comresearchgate.net This process can be represented by the reaction of hexan-1-ol with a base to form a hexan-1-olate anion.
This newly formed hexan-1-olate then acts as the true initiator, attacking one of the carbon atoms of the epoxide ring in a nucleophilic substitution reaction. youtube.commasterorganicchemistry.com This attack leads to the opening of the strained three-membered ring and the formation of a new alkoxide at the end of the growing polymer chain. youtube.com For an unsymmetrical epoxide like 2-methyloxirane, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an SN2-like mechanism. masterorganicchemistry.com
In some systems, particularly those involving catalysts like tertiary amines, it has been observed that the ring-opening reaction only proceeds when both the tertiary amine and a hydroxyl-containing compound, such as an alcohol, are present. rsc.org This suggests a cooperative interaction where the amine facilitates the deprotonation of the alcohol to generate the initiating alkoxide. rsc.org
Following initiation, the newly formed alkoxide at the chain end propagates by sequentially attacking subsequent monomer units. In the copolymerization of oxirane (M1) and 2-methyloxirane (M2), four distinct propagation reactions are possible, each with its own rate constant (k):
~M1⁻ + M1 → ~M1M1⁻ (k₁₁)
~M1⁻ + M2 → ~M1M2⁻ (k₁₂)
~M2⁻ + M1 → ~M2M1⁻ (k₂₁)
~M2⁻ + M2 → ~M2M2⁻ (k₂₂)
The composition and microstructure of the resulting copolymer are determined by the monomer reactivity ratios, r₁ and r₂. uc.edu These ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. uc.edu A reactivity ratio greater than 1 indicates that the active chain end prefers to add a monomer of its own kind, while a value less than 1 signifies a preference for adding the other monomer. uc.edu
Table 1: Illustrative Monomer Reactivity Ratios in Epoxide Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r₁ | r₂ | r₁ * r₂ | Copolymer Type Tendency |
| Oxirane | 2-Methyloxirane | > 1 | < 1 | < 1 | Gradient/Random |
| Styrene (B11656) | Methyl Methacrylate | 0.52 | 0.46 | 0.24 | Random |
| Acrylonitrile (B1666552) | Styrene | 0.04 | 0.40 | 0.016 | Alternating Tendency |
Note: The values for oxirane/2-methyloxirane are qualitative, as specific values can vary with reaction conditions. Other values are provided for comparison of copolymerization behaviors. open.edu
While the ideal anionic ring-opening polymerization is a living process with no termination or transfer steps, side reactions can occur. Chain transfer reactions can limit the molecular weight of the polymer and broaden its molecular weight distribution.
One possible side reaction is chain transfer to the monomer. This can happen when the active alkoxide chain end abstracts a proton from a monomer molecule, terminating the growing chain and creating a new initiator from the monomer. In the case of 2-methyloxirane, the protons on the methyl group are susceptible to abstraction.
Chain transfer to the initiator, hexan-1-ol, can also occur. The active polymer chain end can deprotonate a hexan-1-ol molecule, terminating the polymer chain and regenerating a hexan-1-olate initiator. This process does not change the number of active centers but can affect the polymer chain length distribution. The extent of these side reactions is influenced by factors such as temperature, solvent polarity, and the nature of the counter-ion associated with the alkoxide. researchgate.net
Kinetic Modeling and Determination of Rate Constants
To quantitatively understand and predict the behavior of hexan-1-ol initiated polymerization, kinetic models are employed. For a simple homopolymerization, assuming the initiation is much faster than propagation and in the absence of side reactions, the rate of polymerization (Rp) is typically first-order with respect to both the monomer concentration [M] and the initiator concentration [I]. researchgate.net
Rp = kp[I][M]
Where kp is the apparent rate constant of propagation.
In copolymerization, the situation is more complex, involving the four propagation rate constants (k₁₁, k₁₂, k₂₁, k₂₂). uc.edu The copolymer composition equation relates the instantaneous composition of the polymer being formed to the concentrations of the monomers in the feed and their reactivity ratios. uc.eduopen.edu
Determining these rate constants and reactivity ratios often involves conducting a series of polymerizations at low monomer conversions with varying initial monomer feed ratios. nih.gov The composition of the resulting copolymer is then analyzed, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, to calculate the reactivity ratios. rsc.orgnih.gov
Table 2: Hypothetical Kinetic Data for Epoxide Polymerization
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 60-80 kJ/mol | Autocatalytic stages of diepoxide curing researchgate.net |
| Apparent Rate Constant (k_app) | Varies significantly | Dependent on catalyst, temperature, solvent researchgate.net |
Note: This table presents typical ranges for activation energies found in related epoxide polymerization systems, as specific data for hexan-1-ol initiated copolymerization of oxirane and 2-methyloxirane is highly dependent on the specific catalytic system and conditions used.
In Situ Spectroscopic Studies of Polymerization Dynamics
To gain a deeper insight into the real-time dynamics of polymerization, in-situ spectroscopic techniques are invaluable. mt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for continuous monitoring of the reaction as it proceeds. mt.comuni-mainz.de
In-situ FTIR, for example, can track the disappearance of the characteristic epoxide ring vibration bands (around 800-950 cm⁻¹) and the appearance of the ether linkage C-O-C stretch in the growing polymer chain (around 1100 cm⁻¹). mt.com This allows for the real-time measurement of monomer conversion and the calculation of reaction kinetics. mt.comacs.org
Similarly, in-situ ¹H NMR spectroscopy can be used to precisely monitor the consumption of each monomer in a copolymerization by tracking the changes in the integrals of their respective proton signals. uni-mainz.ded-nb.info This provides a powerful method for determining monomer reactivity ratios and understanding the compositional drift of the copolymer as the reaction progresses. uni-mainz.ded-nb.info These studies provide crucial data for validating kinetic models and understanding the influence of various reaction parameters, such as temperature and solvent, on the polymerization process. uni-mainz.ded-nb.info
Advanced Characterization of Poly Oxirane Co 2 Methyloxirane Derived from Hexan 1 Ol
Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopic methods are indispensable for a comprehensive analysis of the molecular architecture of poly(oxirane-co-2-methyloxirane).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of these copolymers. mtoz-biolabs.com Both ¹H and ¹³C NMR are utilized to gain insights into various structural features.
End-Group Analysis: ¹H NMR spectroscopy is a primary method for determining the number-average molecular weight (Mn) of the polymer by analyzing the terminal groups. sigmaaldrich.commagritek.com The hexan-1-ol initiator leaves a hexyl group at the beginning of the polymer chain. By comparing the integral of the signals from the protons of this initiator fragment with the integral of the signals from the repeating monomer units in the polymer backbone, the degree of polymerization can be calculated. magritek.com For poly(ethylene oxide-co-propylene oxide), the protons of the ethylene (B1197577) oxide units typically appear around 3.6 ppm, while the methyl protons of the propylene (B89431) oxide units are found at approximately 1.08 ppm. polymersource.capolymersource.ca This analysis is generally most accurate for polymers with lower molecular weights, typically under 3,000 g/mol , where the end-group signals are more readily detectable. sigmaaldrich.com
Sequence Distribution: ¹³C NMR spectroscopy provides detailed information about the sequence distribution of the ethylene oxide and propylene oxide units within the polymer chain. jeol.comacs.org The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the nature of the neighboring monomer units. acs.org This allows for the differentiation between random and block copolymer structures. jeol.com For instance, distinct signals will be observed for EO-EO, PO-PO, EO-PO, and PO-EO linkages, enabling a quantitative analysis of the copolymer's microstructure. The reactivity ratios of the monomers, which can be determined by in situ ¹H NMR kinetics, also dictate the monomer gradient and sequence distribution. rsc.org Different polymerization methods, such as anionic ring-opening polymerization (AROP) versus double metal cyanide (DMC) catalysis, can lead to significantly different reactivity ratios and thus different copolymer microstructures. rsc.org
Branching: The polymerization of propylene oxide can introduce branching into the polymer chain. ¹³C NMR is an effective tool for identifying and quantifying these branches. researchgate.net The chemical shifts of the carbons at and near the branch points will differ from those in the linear chain, allowing for their detection and analysis. researchgate.net
A summary of typical NMR signals for poly(oxirane-co-2-methyloxirane) is presented below:
| Nucleus | Structural Unit | Approximate Chemical Shift (ppm) | Information Gained |
| ¹H | Ethylene Oxide (-CH₂-CH₂-O-) | 3.6 | Repeating unit quantification |
| ¹H | Propylene Oxide (-CH(CH₃)-CH₂-O-) | 1.08 (methyl protons) | Repeating unit quantification |
| ¹H | Hexan-1-ol initiator fragment | Varies (alkyl region) | End-group analysis for Mn determination |
| ¹³C | Ethylene Oxide backbone carbons | ~70 | Sequence distribution |
| ¹³C | Propylene Oxide backbone carbons | ~73-75 (methine), ~75 (methylene), ~17 (methyl) | Sequence distribution, Branching |
| ¹³C | Propylene Glycol | 68.2 (methyl), 67.8 (methylene), 18.6 (methine) | Identification of potential byproducts researchgate.netchemicalbook.com |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of the polymerization reaction and confirming the chemical structure of the final polyether polyol. upi.edu By analyzing the infrared spectrum, the presence and evolution of specific functional groups can be tracked. upi.edu
During the polymerization of oxirane and 2-methyloxirane initiated by hexan-1-ol, the consumption of the hydroxyl (-OH) group of the initiator and the formation of the ether linkages (C-O-C) in the polymer backbone are key transformations. The FTIR spectrum of the final polymer will be characterized by a strong absorption band corresponding to the C-O-C stretching of the ether groups, typically found in the region of 1050-1260 cm⁻¹. researchgate.net The disappearance or significant reduction of the broad -OH stretching band, usually observed around 3400-3500 cm⁻¹, indicates the successful initiation and polymerization. researchgate.net The presence of characteristic peaks for alkane C-H stretching (around 2850-2970 cm⁻¹) and bending (around 1370-1460 cm⁻¹) vibrations confirms the hydrocarbon nature of the polymer backbone and the hexyl end-group. researchgate.net
The table below summarizes key FTIR absorption bands relevant to the characterization of poly(oxirane-co-2-methyloxirane). instanano.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3400-3500 | O-H stretching | Hydroxyl | Indicates presence of initiator or chain ends. researchgate.net |
| 2850-2970 | C-H stretching | Alkane | Confirms hydrocarbon backbone. acs.org |
| 1370-1460 | C-H bending | Alkane | Confirms hydrocarbon backbone. researchgate.net |
| 1050-1260 | C-O-C stretching | Ether | Confirms formation of the polyether chain. researchgate.netresearchgate.net |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the detailed characterization of synthetic polymers, including polyether polyols. frontiersin.orgnih.gov It provides information on the absolute molecular weight, the distribution of oligomers, and the molecular weight heterogeneity of the polymer sample. researchgate.netresearchgate.net
In a MALDI-TOF MS analysis of poly(oxirane-co-2-methyloxirane), the polymer is co-crystallized with a matrix and a cationizing agent. jeol.com The resulting mass spectrum displays a series of peaks, each corresponding to a specific oligomer with a different number of ethylene oxide and propylene oxide units, adducted with a cation (e.g., Na⁺ or K⁺). researchgate.net The mass difference between adjacent peaks corresponds to the mass of the repeating monomer units (44 Da for ethylene oxide and 58 Da for propylene oxide). This allows for the confirmation of the copolymer composition. jeol.com
MALDI-TOF MS is particularly useful for revealing the molecular heterogeneity of the polymer. researchgate.net It can detect the presence of different polymer series, such as those with different end groups or cyclic byproducts. The technique provides a detailed picture of the oligomer distribution, which is often not apparent from methods that only provide average molecular weights. cmu.edu It can also be used to study the degradation of the polymer, as it can identify the initial points of chain scission. cnr.itresearchgate.net For instance, studies have shown that the polypropylene (B1209903) oxide block in PEO-PPO copolymers is often the first to degrade. cnr.it
Chromatographic Methods for Molar Mass Distribution Analysis
Chromatographic techniques are essential for determining the molar mass distribution of the synthesized poly(oxirane-co-2-methyloxirane).
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. lcms.czlcms.cz
The technique separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net The sample is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later. researchgate.net By using a calibration curve constructed from polymer standards with known molecular weights, the molecular weight distribution of the sample can be determined. lcms.cz
For poly(oxirane-co-2-methyloxirane), GPC/SEC analysis provides crucial information about the success of the polymerization in achieving the target molecular weight and the breadth of the molecular weight distribution. A narrow PDI (typically close to 1.0) indicates a well-controlled polymerization process with polymer chains of similar lengths. google.com The choice of eluent is important for accurate analysis and is typically a good solvent for the polymer, such as tetrahydrofuran (B95107) (THF). polymersource.ca Coupling GPC/SEC with other detectors, like light scattering and viscometry, can provide absolute molecular weights without the need for column calibration. polymerchar.com
Thermal Analysis for Polymerization Process Understanding and Material Response
Thermal analysis techniques are employed to investigate the thermal properties of the poly(oxirane-co-2-methyloxirane), which are critical for understanding its behavior during processing and in its final application.
The thermal properties of polyether polyols are influenced by their molecular weight, the ratio of ethylene oxide to propylene oxide, and the nature of the end groups. nih.govnih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). acs.orgnih.govnews-medical.net The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For poly(ethylene oxide-co-propylene oxide) copolymers, the Tg will depend on the composition, with a higher propylene oxide content generally leading to a higher Tg. researchgate.net The presence of crystallinity, indicated by melting and crystallization peaks, is typically associated with the polyethylene (B3416737) oxide segments.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. acs.orgresearchgate.net This analysis provides information about the thermal stability of the polymer and its decomposition profile. srce.hr For polyether polyols, TGA can determine the onset temperature of decomposition, which is a key indicator of its thermal stability. researchgate.netacs.org The decomposition of poly(ethylene oxide-co-propylene oxide) typically occurs in a single stage in an inert atmosphere. srce.hr Studies have indicated that the thermal stability can be influenced by the copolymer composition, with the PPO segments being less thermally stable than the PEO segments. researchgate.net
A summary of expected thermal properties is provided in the table below:
| Thermal Property | Technique | Typical Observation for Poly(oxirane-co-2-methyloxirane) |
| Glass Transition Temperature (Tg) | DSC | A single Tg value, dependent on the EO/PO ratio. For example, values around -14°C to -16°C have been reported for some polyols. researchgate.net |
| Melting Temperature (Tm) | DSC | May be observed if there are sufficient lengths of crystalline PEO blocks. |
| Decomposition Temperature | TGA | Decomposition typically occurs in a single stage, with the onset temperature indicating thermal stability. srce.hr Studies on similar polymers show stability up to certain temperatures before significant weight loss. researchgate.net |
Differential Scanning Calorimetry (DSC) in Copolymerization Studies
Differential Scanning Calorimetry (DSC) is a critical technique for understanding the thermal transitions of poly(oxirane-co-2-methyloxirane). The analysis of these copolymers typically reveals a single glass transition temperature (Tg), which is indicative of a random arrangement of the oxirane (ethylene oxide, EO) and 2-methyloxirane (propylene oxide, PO) units, especially when synthesized via anionic polymerization. The Tg of the copolymer is generally found to be intermediate between that of the corresponding homopolymers, poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO).
The presence of the hexan-1-ol initiator introduces a hexyl end-group. While this group constitutes a small fraction of the total polymer mass, it can influence chain mobility and intermolecular interactions, potentially causing slight variations in the glass transition temperature compared to copolymers initiated with smaller molecules like water or glycols. For PEO-PPO block copolymers, DSC is also instrumental in identifying the melting temperatures (Tm) of crystalline PEO blocks and the Tg of the amorphous PPO blocks. In aqueous solutions, DSC can detect the endothermic process of micellization, a key characteristic of these amphiphilic polymers. harcros.store
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles of Polymeric Products
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of polymeric materials. For poly(oxirane-co-2-methyloxirane), TGA typically shows that the degradation occurs at temperatures between those of the pure homopolymers. PEO is generally more thermally stable than PPO. The thermal decomposition of PEO in an inert atmosphere begins at significant rates above 300°C, while PPO degradation can start at lower temperatures.
The degradation mechanism is complex, involving chain scission at the ether linkages. Studies on similar PEO-PPO copolymers have shown that the decomposition can proceed through one or multiple stages, depending on the block arrangement and composition. thegoodscentscompany.com The presence of a hexyl group from the hexan-1-ol initiator is not expected to dramatically alter the primary decomposition temperature, which is mainly dictated by the stability of the polyether backbone. However, it could theoretically introduce an additional, minor, low-temperature weight loss step if the end-group were to cleave preferentially.
Without specific experimental data for a hexan-1-ol initiated copolymer, a detailed data table of decomposition temperatures cannot be accurately presented. A general representation for a typical PEO-PPO copolymer is provided below for illustrative purposes.
Table 1: Representative TGA Data for a Generic PEO-PPO Copolymer
| Parameter | Temperature (°C) |
|---|---|
| Onset of Decomposition (Tonset) | ~350 |
Note: This data is illustrative for general PEO-PPO copolymers and not specific to a hexan-1-ol initiated system.
Rheological Investigations of Poly(oxirane-co-2-methyloxirane) Systems
The rheological properties of poly(oxirane-co-2-methyloxirane) are highly dependent on molecular weight, the ratio of EO to PO units, polymer architecture (e.g., random vs. block), and, in solution, the concentration and temperature. Materials identified under CAS number 68987-81-5, which include C6-C10 ethoxylated propoxylated alcohols, are noted for their function as rheology modifiers. harcros.store
In aqueous solutions, these copolymers exhibit complex behavior. At low concentrations, they may behave as simple Newtonian fluids. As concentration increases, they can form micelles, leading to a significant increase in viscosity and the emergence of non-Newtonian characteristics such as shear-thinning. sciex.com PEO-PPO block copolymers are particularly known for their ability to form thermoresponsive gels. knowde.com At low temperatures, they exist as a liquid (sol), but upon heating, they can self-assemble into a structured gel, causing a dramatic increase in viscosity and the development of a significant storage modulus (G'). sciex.com
Table 2: List of Compounds
| Compound Name | Synonym(s) |
|---|---|
| Hexan-1-ol | Hexyl alcohol |
| 2-Methyloxirane | Propylene oxide (PO) |
| Oxirane | Ethylene oxide (EO) |
Theoretical and Computational Investigations of the Hexan 1 Ol; Oxirane; 2 Methyloxirane System
Quantum Chemical Approaches to Reaction Pathways and Energetics
Quantum chemical methods are powerful tools for investigating the elementary steps of polymerization, including initiation, propagation, and chain transfer. These calculations can determine the structures of transition states and intermediates, as well as the associated activation energies, providing a detailed map of the reaction pathways.
For the ring-opening polymerization of epoxides like oxirane and 2-methyloxirane, quantum chemical studies have been instrumental in elucidating the reaction mechanisms. In the context of anionic polymerization of propylene (B89431) oxide (2-methyloxirane), quantum chemical calculations at the Hartree-Fock (HF) level with a 6-31G+(d) basis set have shown that the ring-opening is a feasible process initiated by a nucleophilic attack. zju.edu.cn The calculations indicate that the attack of the nucleophile (e.g., an alkoxide) preferentially occurs at the less substituted carbon atom (β-carbon) of the epoxide ring, leading to the formation of a secondary alcohol. zju.edu.cn This regioselectivity is a key factor in determining the microstructure of the resulting polymer.
The activation energy for the nucleophilic attack on the β-carbon of propylene oxide, leading to a secondary alcohol, has been calculated to be lower than the attack on the α-carbon, which would produce a primary alcohol. zju.edu.cn This is consistent with experimental observations where secondary alcohols are the main products. zju.edu.cn The calculated activation energies for the propagation step, involving the attack of the growing polymer chain's alkoxide end on a monomer molecule, are in good agreement with experimental values, lending credibility to the computational models. zju.edu.cn
Table 1: Calculated Activation Energies for the Anionic Polymerization of Propylene Oxide zju.edu.cn
| Reaction Step | Attacking Species | Site of Attack | Product | Activation Energy (kJ/mol) |
| Initiation | Methoxide | β-carbon | Secondary alcohol | 69.74 |
| Initiation | Methoxide | α-carbon | Primary alcohol | 80.76 |
| Propagation | Propagating anion | β-carbon | - | 74.86 - 75.64 |
Data obtained from quantum chemical calculations at the HF/6-31G+(d) level.
While direct quantum chemical studies on the hexan-1-ol initiated copolymerization of oxirane and 2-methyloxirane are not extensively available, the principles derived from the study of propylene oxide homopolymerization are highly relevant. The initiation step would involve the deprotonation of hexan-1-ol to form the hexan-1-oxide anion, which then acts as the nucleophile to attack the epoxide monomers. The subsequent propagation steps would involve the competition between oxirane and 2-methyloxirane for addition to the growing polymer chain, with the regioselectivity of the 2-methyloxirane addition being a critical factor.
Molecular Dynamics Simulations of Polymer Chain Conformation and Morphology
Molecular dynamics (MD) simulations provide a means to study the conformational and dynamic properties of polymer chains in various environments. For polyethers derived from oxirane and 2-methyloxirane, namely poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO), MD simulations have offered significant insights into their solution and melt behavior. These simulations can predict properties such as the radius of gyration, end-to-end distance, and the distribution of dihedral angles, which collectively define the polymer's shape and flexibility.
MD simulations have shown that the conformational properties of PEO and PPO are sensitive to the surrounding solvent. For instance, in aqueous solutions, both polymers tend to adopt a more compact conformation compared to in a vacuum or in non-polar solvents. This is attributed to the hydrophobic effect of the polymer backbone and, in the case of PPO, the methyl side groups. The presence of water also influences the dihedral angle distribution, with a higher preference for gauche conformations around the O-C-C-O bonds in PEO. rsc.org
The flexibility of the polymer chain, often characterized by the persistence length, can also be determined from MD simulations. For PEO in aqueous solution, the persistence length has been calculated to be around 0.375 nm, which is in good agreement with experimental data from light scattering. rsc.org
Table 2: Conformational Properties of PEO and PPO from Molecular Dynamics Simulations rsc.org
| Polymer | Solvent | Radius of Gyration (Rg) | Persistence Length (nm) | Predominant Dihedral Angle (O-C-C-O) |
| PEO | Water | Varies with chain length | 0.375 | Gauche |
| PEO | Methanol | Varies with chain length | 0.387 | Gauche |
| PPO | Water | Varies with chain length | - | Gauche |
| PPO | n-heptane | Varies with chain length | - | Trans |
Note: Specific values for Radius of Gyration depend on the polymer chain length.
Density Functional Theory (DFT) for Catalyst-Monomer and Initiator-Monomer Interactions
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of chemical systems, offering a good balance between accuracy and computational cost. In the context of ring-opening polymerization, DFT is particularly useful for studying the interactions between the initiator or catalyst and the monomer molecules.
While specific DFT studies on the hexan-1-ol, oxirane, and 2-methyloxirane system are scarce, research on analogous systems provides a framework for understanding the key interactions. For instance, DFT calculations have been employed to study the ring-opening of epoxides catalyzed by various species. These studies can reveal the nature of the activation of the epoxide ring, which is a crucial step in the polymerization. The interaction of the initiator, such as the hexan-1-oxide anion, with the oxirane and 2-methyloxirane monomers can be modeled to understand the initial complexation and the subsequent nucleophilic attack.
DFT studies on the ring-opening polymerization of other cyclic esters and carbonates initiated by alcohols have shown that the reaction often proceeds through a coordination-insertion mechanism. researchgate.net The alcohol initiator coordinates to the catalyst or directly interacts with the monomer, activating it for nucleophilic attack. DFT can be used to calculate the energy profile of this process, identifying the rate-determining step.
For the hexan-1-ol/oxirane/2-methyloxirane system, DFT calculations could be used to:
Determine the binding energies of hexan-1-ol and the growing polymer chain to the monomers.
Investigate the transition state structures for the addition of oxirane and 2-methyloxirane to the growing chain.
Elucidate the role of any catalyst that might be used in the polymerization.
Predict the regioselectivity of 2-methyloxirane addition based on the calculated activation barriers for attack at the α- and β-carbons.
Computational Modeling of Polymerization Kinetics and Thermodynamics
The kinetic parameters, including rate constants for initiation, propagation, and termination, can be estimated from the activation energies calculated using quantum chemistry. For the copolymerization of oxirane and 2-methyloxirane, a key aspect to model is the reactivity ratios of the two monomers. These ratios determine the composition of the resulting copolymer and whether it will have a random, alternating, or blocky structure.
Table 3: Key Parameters for Kinetic Modeling of Copolymerization
| Parameter | Description | Method of Determination |
| ki | Initiation rate constant | From quantum chemical calculations of the initiation barrier |
| kp,OO | Propagation rate constant (Oxirane adding to Oxirane-ended chain) | From quantum chemical calculations of the propagation barrier |
| kp,OP | Propagation rate constant (Propylene oxide adding to Oxirane-ended chain) | From quantum chemical calculations of the propagation barrier |
| kp,PO | Propagation rate constant (Oxirane adding to Propylene oxide-ended chain) | From quantum chemical calculations of the propagation barrier |
| kp,PP | Propagation rate constant (Propylene oxide adding to Propylene oxide-ended chain) | From quantum chemical calculations of the propagation barrier |
| rO = kp,OO / kp,OP | Reactivity ratio of Oxirane | Derived from propagation rate constants |
| rP = kp,PP / kp,PO | Reactivity ratio of 2-Methyloxirane | Derived from propagation rate constants |
By solving the corresponding kinetic equations, it is possible to predict the evolution of monomer conversion and the average molecular weight of the polymer as a function of time. Furthermore, thermodynamic parameters such as the enthalpy and entropy of polymerization can be calculated to assess the spontaneity of the reaction and the position of the monomer-polymer equilibrium.
Functionalization and Advanced Material Applications of Hexan 1 Ol Derived Polyether Polyols
Rational Design of End-Functionalized Poly(oxirane-co-2-methyloxirane) for Specific Material Properties
The "rational design" of polyether polyols derived from hexan-1-ol, oxirane (EO), and 2-methyloxirane (PO) is a deliberate process to control the polymer's architecture and achieve specific material characteristics. This control is exerted at several levels, from the monomer composition to the modification of the chain's end.
Architectural Control: The polymerization process begins with hexan-1-ol, a six-carbon alcohol, which acts as the initiator. wikipedia.org The subsequent addition of EO and PO monomers builds the polyether chain. The properties of the resulting polyol are highly dependent on several factors:
Block Structure: The monomers can be added to create random copolymers, where EO and PO units are distributed irregularly, or block copolymers, where there are distinct segments of poly(ethylene oxide) and poly(propylene oxide). google.com This structural difference significantly impacts the material's performance, such as its tensile and tear strength in polyurethane foams. google.com
Molecular Weight: The total number of monomer units determines the polymer's molecular weight, which in turn influences properties like viscosity, flexibility, and load-bearing capacity. gantrade.com
End-Functionalization: The polymerization process leaves a reactive terminal hydroxyl (-OH) group at the end of the polyether chain. This group is a key target for "end-functionalization," a process that chemically modifies the chain end to introduce new functionalities. This modification is a powerful tool for tailoring the polyol for specific applications beyond simple urethane (B1682113) chemistry. For example, the terminal hydroxyl group can be converted into other reactive groups, such as amines or acrylates. google.comugent.be This allows the polyol to be incorporated into different polymer systems or to impart specific surface properties. For instance, amine-terminated polyethers can exhibit different reactivity and adhesion characteristics compared to their hydroxyl-terminated counterparts. google.com
The ability to precisely control these molecular parameters allows for the creation of polyols with a wide spectrum of properties, as illustrated in the table below.
Table 1: Influence of Molecular Design on Polyol Properties
| Design Parameter | Effect on Property | Resulting Characteristic |
|---|---|---|
| Increased EO Content | Increases hydrophilicity | Improved water solubility, useful for aqueous formulations. |
| Increased PO Content | Increases hydrophobicity/oleophilicity | Enhanced oil solubility, key for demulsifiers and lubricants. gantrade.com |
| High Molecular Weight | Increases viscosity and chain entanglement | Contributes to higher strength and elasticity in polymers. |
| Low Molecular Weight | Decreases viscosity | Provides liquid processing and acts as a reactive diluent. |
| Block Copolymer Structure | Creates distinct hydrophilic and hydrophobic domains | Leads to self-assembly and surfactant-like behavior. nih.gov |
| End-Functionalization (e.g., Amination) | Changes end-group reactivity and polarity | Enables curing with different chemistries (e.g., epoxies) and enhances surface adhesion. google.comugent.be |
This table provides a generalized overview of the effects of molecular design on the properties of hexan-1-ol initiated poly(oxirane-co-2-methyloxirane) polyols.
Integration into Advanced Polymer Systems Beyond Polyurethanes (e.g., elastomers, coatings, adhesives, sealants)
While polyether polyols are fundamental to the polyurethane industry, their tailored properties allow for their integration into a diverse range of other advanced polymer systems. zhonglianchemicals.comarpadis.com The flexibility, resilience, and tunable polarity of hexan-1-ol initiated poly(oxirane-co-2-methyloxirane) make them valuable additives and base polymers in elastomers, coatings, adhesives, and sealants. pcimag.com
Elastomers: The flexible polyether backbone imparts excellent elasticity and low-temperature performance, making these polyols suitable as soft segments in thermoplastic elastomers (TPEs) and other rubber-like materials. They can improve the resilience and durability of elastomeric compounds. pcimag.combiesterfeld.com
Coatings: In coatings, these polyols can function as binders or performance-enhancing additives. zbaqchem.combqnmt.com Their inclusion can improve the flexibility and impact resistance of the final coating. By adjusting the EO/PO ratio, formulators can control the coating's interaction with water, from developing water-resistant finishes to creating dispersants for emulsion-based paints. zbaqchem.comnjchm.com
Adhesives and Sealants: The properties that make these polyols useful in coatings also apply to adhesives and sealants. Their liquid nature at various molecular weights allows for controlled viscosity in formulations, ensuring proper application and wetting of substrates. The inherent flexibility of the polyether chain provides toughness and durability to the bond line, while the polarity can be tuned to optimize adhesion to a variety of surfaces. taylorfrancis.com
Polymer Polyols (POPs): A significant advanced application involves their use as the base polyether for creating polymer polyols (POPs). In this process, vinyl monomers like styrene (B11656) and acrylonitrile (B1666552) are polymerized within the polyether polyol matrix. sabtechmachine.com The resulting product is a stable dispersion of solid polymer particles in the liquid polyol. sabtechmachine.com This enhances the load-bearing capacity and hardness of materials, particularly in high-resilience foams, without making them overly rigid. sabtechmachine.com
Surface and Interfacial Engineering with Polyether Polyols in Non-Clinical Contexts
Poly(oxirane-co-2-methyloxirane) copolymers initiated with hexan-1-ol are amphiphilic molecules. The hexan-1-ol derived alkyl chain and the polypropylene (B1209903) oxide (PPO) segments are hydrophobic, while the polyethylene (B3416737) oxide (PEO) segments are hydrophilic. This dual character drives them to accumulate at interfaces, such as liquid-air or liquid-liquid, where they can significantly alter surface properties. nih.gov
These polyols function as non-ionic surfactants. Their effectiveness is determined by the balance between the hydrophilic (PEO) and lipophilic/hydrophobic (PPO and hexyl initiator) portions of the molecule, a concept related to the Hydrophilic-Lipophilic Balance (HLB). By precisely controlling the EO/PO ratio and molecular weight, their surface activity can be fine-tuned for specific tasks. researchgate.net
Key interfacial functions include:
Surface Tension Reduction: They can lower the surface tension of aqueous solutions, which is a fundamental property for wetting and dispersing applications. nih.gov
Emulsification/Demulsification: Depending on their design, they can either stabilize emulsions (emulsifiers) or break them (demulsifiers). zbaqchem.com
Surface Modification: When applied to a solid surface, they can change its characteristics. For example, they can adsorb onto a hydrophobic material, presenting their hydrophilic PEO chains to the environment, thereby making the surface more water-wettable. nih.govnih.gov
Table 2: Research Findings on Interfacial Properties
| Polymer Structure | Observation | Implication | Source |
|---|---|---|---|
| PEO-PPO-PEO Copolymers | Smaller molecules with shorter PEO chains quickly saturated surfaces, making them hydrophilic and enabling fast water absorption. | Efficient for creating hydrophilic surfaces at low concentrations. | nih.gov |
| High PEO content (HLB > 24) | Most effective at reducing the adsorption of plasma proteins onto nanoparticle surfaces. | Demonstrates strong ability to create a "stealth" surface that resists bio-fouling. | nih.gov |
| Varied EO/PO Architectures | The position of EO and PO blocks within the polymer chain significantly affects demulsification performance. | Molecular architecture is as critical as composition for interfacial performance. | google.com |
| Increasing PPO content | Lowers the interfacial tension between immiscible phases like oil and water. | Enhances performance as a compatibilizer or emulsifier. | nih.gov |
This table synthesizes findings from studies on the interfacial behavior of PEO-PPO copolymers.
Novel Applications in Chemical Engineering and Formulation Science
The unique properties of hexan-1-ol initiated poly(oxirane-co-2-methyloxirane) copolymers make them highly effective problem-solvers in various industrial formulations. Their roles are primarily driven by their surfactant-like nature and their ability to be customized for specific environments. zbaqchem.com
Detergents and Wetting Agents: As non-ionic surfactants, they are used in cleaning formulations to help remove oily soils and reduce the surface tension of water, allowing cleaning solutions to spread and penetrate more effectively. bqnmt.comnjchm.comforemost-chem.com Certain grades are specifically designed for low-foaming detergents. zbaqchem.comnjchm.com
Antistatic Agents: These polyols can function as antistatic agents. wikipedia.org Their molecules, often possessing both hydrophobic and hydrophilic regions, can attract a thin layer of atmospheric moisture to the surface of a material. wikipedia.org This moisture helps to dissipate static electrical charges, preventing dust accumulation and potential electrostatic discharge. biesterfeld.compcc.eu They can be incorporated internally into polymers or applied as a surface treatment. wikipedia.org
Dispersants: In many formulations, it is necessary to keep solid particles suspended in a liquid without them clumping together. These polyether polyols can adsorb onto the surface of particles, creating a stabilizing layer that prevents agglomeration. This is a critical function in products like emulsion paints and some agricultural chemical formulations. zbaqchem.combqnmt.comnjchm.com
Demulsifiers: In the petroleum industry, crude oil is often produced with emulsified water. Specifically designed PEO-PPO copolymers act as highly effective demulsifiers. zbaqchem.combqnmt.comresearchgate.net They migrate to the oil-water interface, disrupt the stabilizing film (often composed of asphaltenes), and promote the coalescence of water droplets, allowing for efficient separation of water from the crude oil. researchgate.netresearchgate.netcedre.fr The performance of these demulsifiers is highly dependent on their molecular weight and HLB value. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| Hexan-1-ol |
| 2-methyloxirane |
Future Research Directions and Emerging Paradigms in Hexan 1 Ol; Oxirane; 2 Methyloxirane Chemistry
Development of Sustainable and Bio-Based Alternatives for Polyether Polyol Synthesis
The chemical industry is increasingly focused on transitioning from petroleum-based feedstocks to renewable resources to reduce its environmental impact. chemengconsulting.comresearchgate.net This shift is particularly relevant for the synthesis of polyether polyols, which are key components in the production of polyurethanes used in a vast array of products, including foams, coatings, and adhesives. chemengconsulting.comutech-polyurethane.com The use of bio-based alternatives to traditional petroleum-derived polyols is a critical step towards achieving green manufacturing and carbon neutrality goals. adhesivesmag.com
Vegetable oils, such as those from soybean, castor, and palm, are prominent renewable feedstocks for producing bio-polyols. researchgate.netutech-polyurethane.comeuropa.eu These oils can be chemically modified through processes like epoxidation and ring-opening to introduce the necessary hydroxyl groups for polymerization. researchgate.net The resulting bio-based polyols can significantly reduce the carbon footprint of the final products, with some studies showing a reduction of 30-70% compared to their petroleum-based counterparts. chemengconsulting.comadhesivesmag.com Furthermore, these bio-based materials often exhibit enhanced properties, such as improved hydrolytic stability and UV resistance. chemengconsulting.com
Covestro, a major chemical company, has already begun to offer polyether polyols derived from bio-circular feedstocks. covestro.com These products are manufactured using a mass balance approach, where renewable precursors from biowaste and residual materials are allocated to the final products. covestro.com This allows for a gradual replacement of fossil-based raw materials with more sustainable alternatives without compromising product quality. covestro.com The resulting polyols can be used as "drop-in" solutions, meaning they can be integrated into existing production processes without the need for significant technical modifications. covestro.com
The development of bio-based polyols is not limited to vegetable oils. Other renewable resources like sugars, lignin, and tall oil are also being explored. chemengconsulting.comeuropa.eu Sugar-derived polyols can offer higher functionality, while lignin-based polyols can impart unique rigid structures to the final polyurethane. chemengconsulting.com The EU-funded BIOPURFIL project, for instance, has successfully synthesized a variety of bio-polyols from sources like rapeseed oil, palm oil, and tall oil for producing polyurethane foams and composites. europa.eu
Integration of Artificial Intelligence and Machine Learning for Predictive Polymer Design and Process Optimization
In the context of polyether polyols derived from hexan-1-ol, oxirane, and 2-methyloxirane, AI and ML can be used to:
Predict Polymer Properties: By training ML models on existing experimental data, it is possible to develop quantitative structure-property relationships (QSPRs) that can accurately predict key properties such as glass transition temperature, dielectric constant, and mechanical strength. researchgate.net
Optimize Synthesis Processes: AI algorithms can analyze data from polymerization reactions to identify the optimal conditions for achieving desired polymer characteristics, such as molecular weight and composition. resolvemass.caresearchgate.net This can lead to higher yields, reduced waste, and improved process efficiency. resolvemass.ca
Discover New Materials: Generative models can be used to design novel polymer structures with specific target properties. ijisae.org These models can explore a vast chemical space to identify promising candidates for experimental validation, significantly speeding up the materials discovery process. gatech.edu
Several studies have demonstrated the successful application of ML in polymer science. For instance, researchers have used ML models to predict the properties of various polymers with high accuracy, even with relatively small datasets. researchgate.net In the realm of process optimization, ML algorithms have been employed to develop predictive models for polyurethane foam properties based on formulation information, enabling the "reverse engineering" of foams with specific characteristics. adhesivesmag.com
Exploration of Novel Architectures and Topological Structures (e.g., cyclic, star, brush polymers)
Beyond linear chains, researchers are increasingly exploring the synthesis of polyether polyols with more complex and well-defined architectures, such as cyclic, star, and brush polymers. These novel topologies can impart unique physical and chemical properties that are not achievable with their linear counterparts.
Cyclic Polymers: These polymers lack chain ends, which can lead to enhanced thermal and mechanical stability. nih.gov The synthesis of cyclic bottlebrush polymers, where cyclic polymer chains are densely grafted with side chains, has been achieved through techniques like ring-expansion metathesis polymerization (REMP). nih.govrsc.org These materials have shown superior mechanical properties compared to their linear analogs. nih.gov
Star Polymers: These polymers consist of multiple polymer arms radiating from a central core. Star-shaped bottlebrush polymers, where each arm is a bottlebrush polymer, have been synthesized by end-linking monodisperse star polymers. nih.gov The cross-linking of reactive end blocks of bottlebrush copolymers can also lead to the formation of star-brush architectures. umn.edu
Brush Polymers: Also known as bottlebrush polymers, these macromolecules feature densely packed side chains attached to a linear backbone. mit.edu This architecture can be created using a "graft-through" approach, where macromonomers are polymerized via ring-opening metathesis polymerization (ROMP). mit.edu This method allows for good control over the molar mass and low dispersity of the resulting polymers. mit.edu
The synthesis of these complex architectures often relies on sophisticated polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, in combination with efficient coupling chemistries. nih.govumn.edu These methods provide the necessary control to build up these intricate macromolecular structures. The unique properties of these novel polymer architectures open up possibilities for their use in a wide range of applications, from drug delivery and self-assembly to advanced materials with tailored mechanical and rheological properties. nih.govmit.edu
Interactive Data Table: Comparison of Polymer Architectures
| Architecture | Key Features | Synthetic Methods | Potential Advantages |
| Linear | Simple, unbranched chains | Anionic Ring-Opening Polymerization (AROP) | Well-established synthesis |
| Cyclic | No chain ends | Ring-Expansion Metathesis Polymerization (REMP) | Enhanced thermal and mechanical stability nih.gov |
| Star | Multiple arms from a central core | Atom Transfer Radical Polymerization (ATRP), End-linking | Tunable viscosity and rheological properties |
| Brush | Dense side chains on a linear backbone | Ring-Opening Metathesis Polymerization (ROMP), "Graft-through" | Unique solution and bulk properties, functionalizable |
Q & A
Q. What are the primary safety considerations when handling Hexan-1-ol in laboratory settings, and how can toxicity risks be mitigated?
Hexan-1-ol is classified as flammable (GHS02) and acutely toxic (GHS07). Key precautions include:
- Using fume hoods to avoid inhalation of vapors.
- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
- Storing in airtight containers away from oxidizers. Toxicity symptoms (dizziness, nausea) may appear hours post-exposure; medical observation for 48 hours is advised after incidents .
Q. How does the reactivity of oxirane (ethylene oxide) differ from 2-methyloxirane (propylene oxide) in ring-opening reactions?
Oxirane’s smaller ring strain increases its reactivity in nucleophilic attacks (e.g., with water or amines), whereas 2-methyloxirane’s methyl group introduces steric hindrance, slowing reactions. For example:
- Oxirane reacts rapidly with aqueous acids to form ethylene glycol.
- 2-Methyloxirane requires catalysts (e.g., Lewis acids) for efficient ring-opening polymerization .
Q. What spectroscopic methods are optimal for characterizing Hexan-1-ol derivatives?
- GC-MS : For purity analysis and identification of volatile byproducts.
- NMR : To confirm functional group modifications (e.g., oxidation to hexanal, δ 9.7 ppm for aldehyde protons).
- FT-IR : Detects O-H stretches (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reaction yields for 2-methyloxirane copolymerization?
Discrepancies often arise from uncontrolled initiation rates or side reactions. Methodological solutions include:
- Using controlled radical polymerization (RAFT or ATRP) to standardize chain growth.
- Monitoring reaction kinetics via in-situ FT-IR to track epoxide consumption.
- Adjusting solvent polarity (e.g., THF vs. toluene) to minimize backbiting reactions .
Q. What strategies optimize the synthesis of high-molecular-weight polymers from oxirane derivatives while avoiding hazardous decomposition?
Q. How do fluorinated analogs of 2-methyloxirane (e.g., difluoromethyloxirane) influence regioselectivity in epoxide ring-opening reactions?
Fluorine’s electronegativity directs nucleophiles to the less substituted carbon. For example:
- Difluoromethyloxirane reacts with Grignard reagents at the CH₂ group (vs. CF₂ in trifluoromethyl analogs).
- DFT calculations (B3LYP/6-31G*) can predict regioselectivity trends for novel derivatives .
Methodological Recommendations
- Contradiction Analysis : Compare reaction outcomes under identical conditions (solvent, catalyst loading) using DOE (Design of Experiments) principles .
- Safety Protocols : Refer to SDS sections 4 (First Aid) and 11 (Toxicology) for emergency response .
- Advanced Characterization : Combine XRD and MALDI-TOF for polymer microstructure analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
